molecular formula C8H14O2 B12863412 rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid

Cat. No.: B12863412
M. Wt: 142.20 g/mol
InChI Key: HSWOCYGJDGZZIZ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid: is an organic compound with a unique structure characterized by the presence of two methyl groups and a double bond within a hexanoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid can be achieved through several methods. One common approach involves the use of microwave-induced enantiospecific synthesis. This method utilizes the Staudinger cycloaddition reaction, which involves the reaction of polyaromatic imines with bicyclic compounds under microwave conditions . The reaction conditions typically include the use of a tertiary base and activated acids to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of the compound by allowing precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the double bond and carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the double bond to form diols or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carboxylic acid group to an alcohol.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) to introduce halogen atoms at specific positions on the molecule.

Major Products Formed: The major products formed from these reactions include diols, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • rel-(3R,4R)-4-methoxypyrrolidin-3-amine
  • rel-(3R,4R)-tetrahydrothiophene-3,4-diyl diacetate
  • rel-(3R,4R)-1-methylpyrrolidine-3,4-dicarboxylic acid

Comparison: Compared to these similar compounds, rel-(3R,4R)-3,4-Dimethylhex-5-enoic acid is unique due to its specific structural features, such as the presence of two methyl groups and a double bond within a hexanoic acid framework.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(3R,4R)-3,4-dimethylhex-5-enoic acid

InChI

InChI=1S/C8H14O2/c1-4-6(2)7(3)5-8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10)/t6-,7-/m1/s1

InChI Key

HSWOCYGJDGZZIZ-RNFRBKRXSA-N

Isomeric SMILES

C[C@H](CC(=O)O)[C@H](C)C=C

Canonical SMILES

CC(CC(=O)O)C(C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.